JY-2

Oral bioavailability Pharmacokinetics In vivo dosing

JY-2 is the only FoxO1 inhibitor combining 98% oral bioavailability with a micromolar IC50 (22 μM) that enables graded pathway modulation—ideal for chronic metabolic studies where complete FoxO1 ablation is undesirable. Unlike AS1842856 (IC50 33 nM), JY-2's potency profile supports dose-titratable, partial suppression across a wide concentration range. Validated in three diabetic mouse models (db/db, DIO, C57BL/6J) with documented dual hepatocyte and β-cell protection against palmitic acid-induced lipotoxicity. Favorable safety pharmacology (weak CYP inhibition, negative hERG, negative micronucleus) ensures clean metabolic endpoint interpretation.

Molecular Formula C13H7Cl2N3O
Molecular Weight 292.12 g/mol
CAS No. 339103-05-8
Cat. No. B3036318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJY-2
CAS339103-05-8
Molecular FormulaC13H7Cl2N3O
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H7Cl2N3O/c14-8-4-5-9(10(15)7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H
InChIKeyWBMHQMQALJDGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JY-2 (CAS 339103-05-8): FoxO1 Transcriptional Activity Inhibitor with Validated In Vivo Anti-Diabetic Efficacy and High Oral Bioavailability


JY-2 (CAS 339103-05-8), chemically 5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (C13H7Cl2N3O, MW 292.12) , is a moderately selective, orally active small-molecule inhibitor of forkhead transcription factor FoxO1 transcriptional activity with an IC50 of 22 μM [1]. It exhibits weaker inhibitory effects against FoxO3a and FoxO4, demonstrating isoform selectivity within the FoxO family [1]. JY-2 protects against palmitic acid-induced lipotoxicity in hepatic (HepG2) and pancreatic β-cell (INS-1) lines, restores glucose-stimulated insulin secretion impaired by lipotoxic stress, and demonstrates in vivo glucose-lowering efficacy across multiple diabetic mouse models including db/db and diet-induced obese (DIO) mice [1].

JY-2 (CAS 339103-05-8): Why FoxO1 Inhibitors Cannot Be Treated as Interchangeable Commodities in Diabetes and Metabolic Research


FoxO1 inhibitors exhibit marked divergence in potency, isoform selectivity profile, oral bioavailability, and in vivo target engagement characteristics that preclude generic substitution. JY-2 displays a distinct pharmacological signature compared to the more widely used FoxO1 reference inhibitor AS1842856: a 667-fold difference in IC50 potency (JY-2: 22 μM vs. AS1842856: 33 nM) , contrasting oral bioavailability (JY-2: 98% [1] vs. AS1842856: oral bioavailability not specified in primary characterization but requires optimization for in vivo use ), and fundamentally different selectivity windows across FoxO family isoforms. These disparities translate to divergent experimental utility—JY-2's micromolar potency profile may be advantageous in studies requiring graded modulation without complete pathway suppression, while its near-complete oral absorption supports consistent systemic exposure in chronic dosing paradigms [1]. Substituting JY-2 with AS1842856, AS1708727, or other FoxO1-targeting agents without empirical validation introduces uncontrolled variables in dose-response relationships, pharmacokinetic exposure, and off-isoform effects that compromise experimental reproducibility and confound data interpretation in metabolic disease models .

JY-2 (CAS 339103-05-8) Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


JY-2 vs. AS1842856: Oral Bioavailability Comparison for In Vivo Metabolic Studies

JY-2 demonstrates 98% oral bioavailability (F = 97.8%) in C57BL/6J mice following 50 mg/kg oral administration, with an AUCinf.obs of 12,400 ± 2,753 ng·h/mL and Cmax of 6,826 ± 2,342 ng/mL [1]. In contrast, AS1842856, the most widely cited FoxO1 reference inhibitor, has no specified oral bioavailability value in its primary characterization literature, with published in vivo studies relying on intraperitoneal administration or requiring specialized formulation for oral dosing [2]. This difference directly impacts experimental design: JY-2 supports straightforward oral gavage protocols with predictable systemic exposure, whereas AS1842856 may introduce pharmacokinetic uncertainty when administered orally without optimization.

Oral bioavailability Pharmacokinetics In vivo dosing

JY-2 vs. AS1842856: Isoform Selectivity and Potency Differentiation

JY-2 inhibits FoxO1 transcriptional activity with an IC50 of 22 μM and exhibits weaker inhibitory effects on FoxO3a and FoxO4, consistent with moderate FoxO1 isoform selectivity [1]. AS1842856 inhibits FoxO1 with an IC50 of 33 nM (~667-fold more potent than JY-2) and demonstrates selectivity over FoxO3a and FoxO4 with IC50 values >1 μM (>30-fold selectivity window) . The pronounced potency differential means these compounds are suited to distinct experimental contexts: AS1842856 for near-complete FoxO1 pathway suppression at nanomolar concentrations; JY-2 for dose-titratable, graded modulation without complete pathway ablation, potentially preserving physiological feedback mechanisms in metabolic studies.

FoxO1 selectivity Isoform profiling IC50 comparison

JY-2 In Vivo Efficacy Validation Across Multiple Diabetic Mouse Models

JY-2 has been validated for in vivo anti-diabetic efficacy in three distinct murine models: C57BL/6J mice (oral glucose tolerance test improvement at 50-200 mg/kg p.o., three doses over two days), db/db mice (fasting blood glucose reduction at 50-100 mg/kg p.o. daily for 4 weeks), and high-fat diet-induced obese (DIO) mice (fasting blood glucose reduction and improved glucose tolerance at 50-100 mg/kg p.o. daily for 4 weeks) [1]. In db/db and DIO mice, JY-2 reduced fasting blood glucose levels and decreased hepatic expression of gluconeogenic genes G6Pase and PEPCK mRNA [1]. AS1842856 has also demonstrated fasting plasma glucose reduction in db/db mice at 100 mg/kg oral administration [2], but cross-study comparison of efficacy magnitude is limited by differences in dosing duration and outcome metrics.

db/db mouse Diet-induced obesity Glucose tolerance

JY-2 Safety and Drug-Drug Interaction Liability Profile

JY-2 was evaluated in a safety pharmacology panel and demonstrated weak inhibition of cytochrome P450 (CYP) enzymes and no significant hERG channel binding liability [1]. Micronucleus testing indicated JY-2 is unlikely to induce mutagenicity, and acute toxicity assessment revealed minimal adverse effects [1]. In contrast, comprehensive safety pharmacology data for AS1842856 are not detailed in the primary characterization literature [2], though the compound has been widely used in research settings without prominent toxicity reports.

hERG CYP inhibition Genotoxicity

JY-2 In Vitro Protection Against Palmitic Acid-Induced Lipotoxicity in Hepatic and Pancreatic β-Cells

JY-2 (10-100 μM, 24 h) reduced palmitic acid (PA)-induced mRNA expression of gluconeogenic enzymes G6Pase and PEPCK in HepG2 cells, decreased triglyceride accumulation as measured by Oil Red O staining, and reduced mRNA expression of ER stress markers ATF3, CHOP, and GRP78 [1]. In INS-1 pancreatic β-cells, JY-2 restored PA-impaired glucose-stimulated insulin secretion (GSIS) and increased mRNA expression of PDX1, MafA, and insulin [1]. AS1842856 has been shown to inhibit gluconeogenesis in rat hepatoma Fao cells with IC50 values of 37 nM (PEPCK mRNA), 130 nM (G6Pase mRNA), and 43 nM (glucose production) .

Lipotoxicity HepG2 INS-1 Gluconeogenesis

JY-2 Pharmacokinetic Profile Supporting Chronic Oral Dosing Regimens

Pharmacokinetic analysis of JY-2 in C57BL/6J mice following oral administration (50 mg/kg) revealed AUCinf.obs = 12,400 ± 2,753 ng·h/mL, Cmax = 6,826 ± 2,342 ng/mL, Tmax = 0.8 ± 0.7 h, terminal half-life T1/2 = 1.3 ± 0.4 h, and mean residence time MRTinf.obs = 2.0 ± 0.1 h [1]. Intravenous administration (20 mg/kg) yielded AUCinf.obs = 5,030 ± 1,037 ng·h/mL, T1/2 = 0.8 ± 0.2 h, enabling calculation of 97.8% oral bioavailability [1]. For AS1842856, detailed pharmacokinetic parameters including AUC, Cmax, T1/2, and MRT are not reported in the primary characterization literature [2].

AUC Cmax T1/2 MRT

JY-2 (CAS 339103-05-8) Validated Research Application Scenarios Based on Quantitative Evidence


Chronic Oral Dosing Studies in Diabetic Mouse Models Requiring High and Predictable Systemic Exposure

Researchers conducting long-term oral administration studies in db/db, DIO, or other diabetic mouse models should prioritize JY-2 when experimental design requires consistent systemic exposure without complex formulation optimization. JY-2's 98% oral bioavailability and fully characterized PK profile (AUCinf.obs = 12,400 ng·h/mL, T1/2 = 1.3 h, MRT = 2.0 h at 50 mg/kg p.o.) [1] enable straightforward dose selection and sampling timepoint determination. The validated efficacy window of 50-200 mg/kg oral administration [1] provides a defined dosing range for chronic studies, while documented favorable safety pharmacology (weak CYP inhibition, negative hERG, negative micronucleus) [1] reduces confounding toxicity concerns in metabolic endpoint interpretation.

Studies Investigating Integrated Hepatic and Pancreatic β-Cell Responses to Lipotoxic Stress

Investigators examining the coordinated metabolic stress response across liver and pancreatic islets should select JY-2 based on its demonstrated dual protective effects in both HepG2 hepatocytes and INS-1 pancreatic β-cells under palmitic acid-induced lipotoxic conditions [1]. JY-2 (10-100 μM) reduced gluconeogenic gene expression (G6Pase, PEPCK), decreased triglyceride accumulation, and attenuated ER stress markers (ATF3, CHOP, GRP78) in HepG2 cells while simultaneously restoring glucose-stimulated insulin secretion and increasing PDX1/MafA/insulin mRNA in INS-1 cells [1]. This multi-tissue protective profile distinguishes JY-2 from compounds validated only in hepatic gluconeogenesis assays [2].

FoxO1 Pathway Studies Requiring Titratable, Reversible Modulation Rather Than Complete Inhibition

Experiments investigating FoxO1-dependent transcriptional regulation where complete pathway ablation is undesirable should consider JY-2 due to its micromolar IC50 (22 μM) [1] which allows graded, dose-titratable modulation of FoxO1 activity. In contrast to AS1842856, which achieves near-complete FoxO1 inhibition at nanomolar concentrations (IC50 = 33 nM) [2], JY-2's potency profile enables researchers to explore partial pathway suppression and assess dose-response relationships across a wider concentration range. This is particularly relevant for metabolic studies where preservation of basal FoxO1-mediated physiological functions may be critical.

Preclinical Anti-Diabetic Drug Discovery Requiring Multi-Model In Vivo Validation

Drug discovery programs evaluating FoxO1 as a therapeutic target for type 2 diabetes should utilize JY-2 as a tool compound due to its validation across three mechanistically distinct diabetic mouse models: acute glucose tolerance testing in C57BL/6J mice, genetic leptin receptor deficiency (db/db), and diet-induced obesity (DIO) [1]. This breadth of in vivo characterization exceeds single-model validation and provides confidence in the compound's efficacy across different pathophysiological contexts. The documented reduction in fasting blood glucose and hepatic gluconeogenic gene expression in both db/db and DIO mice [1] supports JY-2's utility as a positive control or reference compound in diabetes-focused phenotypic screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for JY-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.